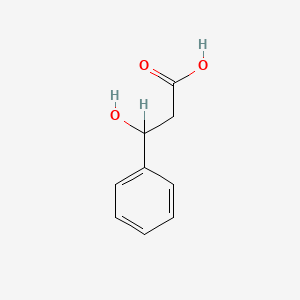

3-Hydroxy-3-phenylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901075 |

Source

|

| Record name | NoName_130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3480-87-3 |

Source

|

| Record name | β-Hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3480-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003480873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3480-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3480-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-phenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2W4LWS09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-Hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Hydroxy-3-phenylpropanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a compilation of its physical and chemical characteristics, detailed spectral data, a proposed synthesis protocol, and an exploration of its known biological roles and potential activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, a derivative of phenylpropanoic acid, is a white to off-white crystalline solid.[1] It is soluble in water, ethanol (B145695), and ether.[1] This compound is characterized by the presence of a hydroxyl group on the benzylic carbon and a carboxylic acid functional group.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 3480-87-3 | |

| Appearance | White to off-white crystals or needles | [1] |

| Melting Point | 115-118 °C | N/A |

| 116-119 °C ((S)-enantiomer) | N/A | |

| Boiling Point | 329 °C | N/A |

| pKa | 4.40 | N/A |

| Solubility | Soluble in water, ethanol, and ether | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected and reported spectral data.

Table 2: Spectral Data of this compound and its Ethyl Ester

| Data Type | Description |

| ¹H NMR (Ethyl Ester) | ¹H NMR (300 MHz, CDCl₃), δ 1.27 (3H, t, J 7.2 Hz), 2.70 (1H, dd, J 16.4 and 4.8 Hz), 2.77 (1H, dd, J 16.4 and 8.4 Hz), 3.27 (br s, -OH), 4.18 (2H, q, J 7.2 Hz), 5.13 (1H, dd, J 8.4 and 4.8 Hz), 7.26-7.40 (5H, m).[3] |

| ¹³C NMR (Ethyl Ester) | ¹³C NMR (75 MHz, CDCl₃), δ 14.1, 43.5, 60.9, 70.3, 125.8, 127.6, 128.5, 142.6, 172.2.[3] |

| Mass Spectrum | Data for the trimethylsilyl (B98337) derivative of the related 3-(3-Hydroxyphenyl)propanoic acid is available, showing characteristic fragmentation patterns.[4][5] |

Note: Experimental ¹H and ¹³C NMR data for the free acid were not definitively available in the searched literature. The provided data is for the ethyl ester, which serves as a close reference.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction and Subsequent Hydrolysis

A common and effective method for the synthesis of this compound is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] This is followed by the hydrolysis of the resulting β-hydroxy ester.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Materials:

-

Benzaldehyde

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Anhydrous toluene (B28343) and ether

-

Sulfuric acid (for workup)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate

-

Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust.

-

Add a solution of benzaldehyde and ethyl bromoacetate in a mixture of anhydrous toluene and ether to the dropping funnel.

-

Add a small portion of the aldehyde-ester solution to the zinc to initiate the reaction. An exothermic reaction should be observed.

-

Add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add cold dilute sulfuric acid to quench the reaction and dissolve any unreacted zinc and the zinc salt of the product.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography.[3]

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3-hydroxy-3-phenylpropanoate in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with cold dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate (B1210297) and hexane.

Biological Activity and Signaling Pathways

Known Biological Roles

This compound is a known intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants.[7] It is formed from cinnamic acid via a β-oxidative pathway.[7] In microorganisms, phenylpropanoic acid and its hydroxylated derivatives are involved in catabolic pathways. For instance, in Escherichia coli, 3-hydroxyphenylpropionate is a key metabolite in a specific degradation pathway.[8]

Potential Pharmacological Activities

While specific studies on the anti-inflammatory and antioxidant activities of this compound are limited, related phenylpropanoic acid derivatives are known to possess such properties. The following are general experimental approaches that could be employed to evaluate these potential activities.

Logical Flow for Investigating Potential Bioactivity

Caption: Potential bioactivity screening workflow.

4.2.1. In Vitro Anti-inflammatory Activity Assay: COX Enzyme Inhibition

-

Principle: This assay measures the ability of the test compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key enzymes in the inflammatory pathway.

-

Methodology:

-

The test compound is pre-incubated with purified COX-1 or COX-2 enzyme at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using a colorimetric or fluorometric method, such as an ELISA kit.

-

The percentage inhibition of COX activity is calculated by comparing the results with a control (no inhibitor).

-

4.2.2. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

The test compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

-

Signaling Pathway Modulation

Currently, there is no direct evidence in the scientific literature detailing the modulation of specific signaling pathways in mammalian systems by this compound. However, related phenolic compounds have been shown to influence various signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cellular stress responses. Further research is required to determine if this compound exerts its potential biological effects through similar mechanisms. In E. coli, it has been shown that 3-hydroxyphenylpropionate and phenylpropionate act as synergistic activators of the MhpR transcriptional regulator, which controls the expression of genes involved in their catabolism.[8]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. While its biological role is well-documented in plant biosynthesis, its potential pharmacological activities in mammalian systems, particularly its anti-inflammatory and antioxidant properties, remain an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Future studies should focus on obtaining detailed experimental spectroscopic data and conducting comprehensive biological assays to elucidate its mechanism of action and potential for therapeutic applications.

References

- 1. Synthesis routes of Ethyl 3-hydroxy-3-phenylpropanoate [benchchem.com]

- 2. 3-Hydroxy-3-phenylpropanoate | C9H9O3- | CID 22328018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxyphenylpropionate and Phenylpropionate Are Synergistic Activators of the MhpR Transcriptional Regulator from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-3-phenylpropanoic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-phenylpropanoic acid, a significant beta-hydroxy acid. The document details its chemical structure, a robust two-step synthesis protocol involving a Reformatsky reaction followed by saponification, and key quantitative data. Additionally, it visualizes the compound's role as a crucial intermediate in the plant biosynthetic pathway leading to benzoic and salicylic (B10762653) acids.

Chemical Structure and Properties

This compound, also known as β-hydroxyphenylpropionic acid, is an organic compound with the chemical formula C₉H₁₀O₃. Structurally, it is a phenylpropanoic acid featuring a hydroxyl group on the beta carbon (C3), the carbon atom adjacent to the phenyl ring. This chiral center means the molecule can exist as two enantiomers, (R)- and (S)-3-hydroxy-3-phenylpropanoic acid. The presence of both a carboxylic acid and a secondary alcohol functional group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |

| Melting Point | 115-118 °C | --INVALID-LINK-- |

| Boiling Point | 329 °C | --INVALID-LINK-- |

| Density | 1.262 g/cm³ | --INVALID-LINK-- |

| Predicted ¹H NMR | See description below | --INVALID-LINK-- |

| Predicted ¹³C NMR | See description below | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is effectively achieved through a two-step process. The first step involves the formation of its ethyl ester via the Reformatsky reaction, followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate via Reformatsky Reaction

This procedure outlines the reaction of benzaldehyde (B42025) with ethyl bromoacetate (B1195939) in the presence of zinc metal to form the β-hydroxy ester.

-

Materials:

-

Benzaldehyde

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Toluene (B28343), anhydrous

-

Diethyl ether or MTBE (for extraction)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

Activate the Zinc: In a dry round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of anhydrous toluene and heat the mixture gently until the iodine color disappears, indicating zinc activation. Cool the flask to room temperature.

-

Add a solution of benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene dropwise to the activated zinc suspension with vigorous stirring.

-

An exothermic reaction should commence. Maintain the reaction temperature by cooling with a water bath if necessary. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution to dissolve the zinc salts.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxy-3-phenylpropanoate.

-

The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

-

Step 2: Saponification of Ethyl 3-hydroxy-3-phenylpropanoate

This procedure describes the base-catalyzed hydrolysis of the ester to the target carboxylic acid.

-

Materials:

-

Crude Ethyl 3-hydroxy-3-phenylpropanoate (from Step 1)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl), concentrated or 1 M

-

Ethyl acetate (B1210297) or Diethyl ether (for extraction)

-

-

Procedure:

-

Dissolve the crude ethyl 3-hydroxy-3-phenylpropanoate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH (1.5 - 2.0 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Pour the remaining aqueous solution into water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous phase in an ice bath and acidify to a pH of ~2 by slowly adding HCl. A white precipitate of this compound should form.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from hot water or a suitable solvent system to obtain a colorless to slightly yellow crystalline solid.

-

Biological Significance and Pathway Visualization

In plant biology, this compound is a key intermediate in the β-oxidative pathway for the biosynthesis of benzoic acid and salicylic acid, starting from cinnamic acid. This pathway is crucial for the production of a wide range of secondary metabolites involved in plant defense and signaling.

The diagram below illustrates the core steps of this biosynthetic pathway.

Caption: Biosynthetic pathway of Benzoic Acid via β-oxidation.

The following diagram illustrates the general workflow for the chemical synthesis described in this guide.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 3-Hydroxy-3-phenylpropanoic acid. This compound, a significant intermediate in plant secondary metabolism and a product of microbial activity, is of growing interest in various scientific and pharmaceutical fields.

Natural Occurrence

This compound is a naturally occurring phenylpropanoid found in a variety of biological systems, including plants and the mammalian gut microbiome.

1.1. In Plants:

This compound has been identified as a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants such as cucumber (Cucumis sativus) and wild tobacco (Nicotiana attenuata). It is formed as a transient metabolite in the CoA-dependent β-oxidation pathway of cinnamic acid. This pathway is crucial for the production of a wide array of secondary metabolites essential for plant defense, signaling, and development. The compound is derived from the essential amino acid L-phenylalanine.

1.2. In Microorganisms and Mammalian Systems:

The gut microbiota plays a significant role in the metabolism of dietary polyphenols, leading to the formation of various phenolic acids. This compound has been identified as a microbial metabolite of flavonoids. For instance, human gut flora can convert phloroglucinol (B13840) into 2-hydroxy-3-phenylpropanoic acid, a closely related isomer, along with 3-phenylpropanoic acid.[1] Furthermore, derivatives such as 3-(3-hydroxyphenyl)propionic acid are known metabolites produced by gut microbiota from the fermentation of apple procyanidins.[2] These microbial metabolites can be absorbed by the host and may exert systemic physiological effects.

Biosynthesis of this compound

In plants, this compound is synthesized via the β-oxidation of cinnamic acid, a pathway analogous to fatty acid degradation. This process occurs within the peroxisomes. The key steps are as follows:

-

Activation of Cinnamic Acid: Cinnamic acid, derived from L-phenylalanine, is first activated to its CoA thioester, cinnamoyl-CoA.

-

Hydration: Cinnamoyl-CoA is then hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA.

-

Dehydrogenation: Subsequently, 3-hydroxy-3-phenylpropanoyl-CoA is oxidized to 3-oxo-3-phenylpropanoyl-CoA.

-

Thiolytic Cleavage: The final step involves the cleavage of 3-oxo-3-phenylpropanoyl-CoA to yield benzoyl-CoA and acetyl-CoA.

This compound exists as the free acid form of the intermediate 3-hydroxy-3-phenylpropanoyl-CoA.

Biosynthetic Pathway of Benzoic Acid via β-Oxidation of Cinnamic Acid

Caption: CoA-dependent β-oxidation pathway of cinnamic acid to benzoic acid in plants.

Quantitative Data

Direct quantitative data for this compound in natural sources is scarce in the available literature. However, studies on the microbial metabolism of polyphenols provide quantitative insights into the production of related phenylpropionic acid derivatives. The following table summarizes the concentration of 3-(3-hydroxyphenyl)propionic acid, a closely related metabolite, produced during the in vitro fermentation of apple matrices by human fecal microbiota.

| Subject | Matrix | Mean Concentration of 3-(3-hydroxyphenyl)propionic acid (mM) |

| 1 | Mcov | ~0.15 |

| 2 | Mcov | ~0.20 |

| 3 | Mcov | ~0.10 |

| 4 | Mcov | ~0.25 |

| 1 | Mnc | ~0.10 |

| 2 | Mnc | ~0.18 |

| 3 | Mnc | ~0.08 |

| 4 | Mnc | ~0.22 |

| 1 | Mno | ~0.05 |

| 2 | Mno | ~0.12 |

| 3 | Mno | ~0.05 |

| 4 | Mno | ~0.15 |

Data adapted from a study on the fermentation of apple matrices (Mcov, Mnc, Mno) by human gut microbiota from four healthy subjects.[2]

Experimental Protocols

The extraction and analysis of this compound from biological matrices typically involve chromatographic techniques coupled with mass spectrometry. Below are detailed methodologies adapted from literature for the analysis of related phenolic acids.

4.1. Extraction of Phenylpropanoids from Plant Tissue (e.g., Cucumber Leaves):

-

Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

-

Extraction: Extract a known amount of the powdered sample (e.g., 100 mg) with a suitable solvent mixture, such as 80% methanol (B129727) in water, at a ratio of 1:10 (w/v).

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ultrasonic bath and then centrifuge at 10,000 x g for 15 minutes.

-

Supernatant Collection: Collect the supernatant. Repeat the extraction process twice more on the remaining pellet.

-

Solvent Evaporation: Pool the supernatants and evaporate the solvent under a vacuum or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for chromatographic analysis (e.g., 50% methanol).

Workflow for Extraction of Phenylpropanoids from Plant Tissue

Caption: General workflow for the extraction of phenylpropanoids from plant material.

4.2. LC-MS/MS Analysis of this compound:

This protocol is adapted from a method for a structurally similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, in human urine and can be optimized for plant extracts or microbial fermentation media.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, for a related compound, the transition might be m/z 181.1 -> 119.1.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using analytical standards of this compound.

Conclusion

This compound is a naturally occurring compound with significant roles in plant biochemistry and microbial metabolism. Its presence as an intermediate in the biosynthesis of key plant defense and signaling molecules underscores its importance in plant science. Furthermore, its production by the gut microbiota from dietary precursors opens avenues for research into its potential effects on human health. While the biosynthetic pathway in plants is well-characterized, further research is needed to quantify its abundance in various natural sources and to fully elucidate its biological activities and potential applications in drug development and other industries. The analytical methodologies outlined in this guide provide a solid foundation for future quantitative and metabolic studies of this intriguing molecule.

References

A Comprehensive Technical Guide to 3-Hydroxy-3-phenylpropanoic Acid: Synonyms, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Hydroxy-3-phenylpropanoic acid, a significant metabolite in various biological systems. This document covers its nomenclature, physicochemical properties, synthesis and analysis protocols, and its role in key metabolic pathways, including its involvement in microbial degradation and plant biosynthesis of essential compounds.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature, reflecting its chemical structure and historical context. A comprehensive list of its synonyms is provided below to aid in literature searches and database inquiries.

| Type | Name/Identifier |

| IUPAC Name | This compound |

| CAS Registry Number | 3480-87-3[1] |

| Common Synonyms | β-Hydroxy-β-phenylpropionic acid, 3-Phenylhydracrylic acid, β-Phenylhydracrylic acid, 3-Hydroxy-3-phenylpropionic acid |

| Other Names | Benzenepropanoic acid, β-hydroxy-, 3-Phenyl-3-hydroxypropanoic acid[2] |

| Database Identifiers | CHEBI:51059, HMDB0124925 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol |

| Appearance | Colorless to slightly yellow crystalline solid[3] |

| Melting Point | 115-118 °C |

| Boiling Point | 329 °C |

| Density | 1.262 g/cm³ |

| pKa | 4.40 (at 25 °C) |

| Solubility | Soluble in water, ethanol, and ether[3] |

Experimental Protocols

This section details established methodologies for the synthesis, purification, and analysis of this compound, as well as protocols for assessing its biological activity.

Synthesis and Purification

Synthesis via Reformatsky Reaction: A common method for the synthesis of β-hydroxy acids is the Reformatsky reaction.

-

Reaction: Zinc dust is activated with a solution of copper sulfate. Bromoacetic acid ester and benzaldehyde (B42025) are then added to a solvent such as benzene (B151609) or a mixture of benzene and ether. The mixture is refluxed to initiate the reaction.

-

Work-up: After the reaction is complete, it is cooled and hydrolyzed with dilute sulfuric acid. The organic layer is separated, washed, dried, and the solvent is evaporated.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like benzene or by column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: A stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid can be achieved through enzymatic kinetic resolution.[4]

-

Procedure: A racemic mixture of 3-hydroxy-3-phenylpropanoate is incubated with a lipase, such as Pseudomonas cepacia lipase, in a phosphate (B84403) buffer. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.[4]

-

Separation: The mixture is extracted with diethyl ether and washed with a saturated solution of sodium bicarbonate. The organic extract is dried and the solvent evaporated. The recovered substrate is then purified by column chromatography.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of this compound in various samples.[1][5]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is necessary to increase the volatility of the acid.[6][7]

-

Derivatization: The carboxylic acid and hydroxyl groups are typically converted to their trimethylsilyl (B98337) (TMS) ethers/esters by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

-

MS Detection: Electron ionization (EI) is used, and the compound is identified by its characteristic mass spectrum.

Biological Activity Assays

Antioxidant Activity - DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[8][9][10][11]

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[9][11]

-

Procedure: A solution of this compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH. The mixture is incubated in the dark for a specified time (e.g., 30 minutes), and the absorbance is then measured.[10][11] The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Antioxidant Activity - Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.[12][13][14][15]

-

Principle: The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at a wavelength of around 593 nm.[13]

-

Procedure: The FRAP reagent (a mixture of acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution) is prepared. The sample is added to the FRAP reagent, and after a specific incubation period (e.g., 4 minutes at 37°C), the absorbance is read.[12][15] The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as Trolox or ferrous sulfate.

In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[16][17]

-

Principle: The denaturation of proteins, such as egg albumin or bovine serum albumin, can be induced by heat. Anti-inflammatory compounds can prevent this denaturation.

-

Procedure: A reaction mixture containing the protein and the test compound at various concentrations is incubated at a physiological temperature (e.g., 37°C) and then heated to induce denaturation (e.g., 70°C). The turbidity of the solution, which correlates with the extent of denaturation, is measured spectrophotometrically. The percentage of inhibition is calculated relative to a control.[16]

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways in both microorganisms and plants.

Microbial Degradation

In certain bacteria, such as Escherichia coli and Haloferax sp., this compound is a catabolite of phenylpropionic acid. The degradation pathway involves its conversion to dihydroxylated intermediates, followed by ring cleavage to yield central metabolites that can enter the Krebs cycle.[18][19]

Plant Biosynthesis of Benzoic and Salicylic (B10762653) Acid

In plants, this compound is a crucial intermediate in the β-oxidative pathway for the biosynthesis of benzoic acid and salicylic acid from cinnamic acid.[20] This pathway is a branch of the broader phenylpropanoid pathway.[21][22][23]

Conclusion

This compound is a multifaceted molecule with a significant presence in the scientific literature under various synonyms. Its well-defined physicochemical properties and the availability of robust analytical methods facilitate its study. The detailed experimental protocols provided herein offer a practical guide for its synthesis, purification, and the assessment of its biological activities. Its role as a key intermediate in microbial and plant metabolic pathways underscores its importance in understanding fundamental biological processes. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling further exploration of the properties and applications of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037) - FooDB [foodb.ca]

- 3. chembk.com [chembk.com]

- 4. (S)-3-HYDROXY-3-PHENYLPROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-(3-Hydroxyphenyl)propionic acid [webbook.nist.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. iomcworld.com [iomcworld.com]

- 11. marinebiology.pt [marinebiology.pt]

- 12. ultimatetreat.com.au [ultimatetreat.com.au]

- 13. zen-bio.com [zen-bio.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. journalajrb.com [journalajrb.com]

- 17. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 22. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 3-Hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the antioxidant and anti-inflammatory properties of various phenylpropanoic acid derivatives. However, publicly available, in-depth quantitative data and specific mechanistic studies on the parent compound, 3-hydroxy-3-phenylpropanoic acid, are limited. This guide synthesizes the available information on closely related analogues and established methodologies to provide a comprehensive technical overview of its putative properties and the experimental frameworks for their evaluation.

Executive Summary

This compound is a metabolite of various polyphenols and belongs to the class of β-hydroxy-β-arylpropanoic acids. Its chemical structure, featuring a hydroxyl group and a phenyl ring, suggests its potential as both an antioxidant and an anti-inflammatory agent. Structurally similar compounds have demonstrated efficacy in scavenging free radicals and modulating key inflammatory pathways. This document provides a detailed exploration of these potential properties, including putative mechanisms of action, comprehensive experimental protocols for validation, and a summary of quantitative data from structurally related compounds to serve as a benchmark for future research.

Putative Antioxidant Properties

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The presence of the hydroxyl group in this compound suggests it may act as a free radical scavenger.

Quantitative Data from Related Phenylpropanoic Acid Derivatives

To provide a framework for the potential efficacy of this compound, the following table summarizes the antioxidant activities of its derivatives and related compounds.

| Compound/Derivative | Assay | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20) | DPPH Radical Scavenging | Potent Activity | Ascorbic Acid | Not Specified |

| Diphenylpropionamide derivative (Compound 3) | ABTS Radical Scavenging | 78.19% Inhibition | Trolox | Not Specified |

| Diphenylpropionamide derivative (Compound 8) | ABTS Radical Scavenging | 71.40% Inhibition | Trolox | Not Specified |

| 3-(3-Hydroxyphenyl)propanoic acid | Cadmium-induced hemolysis | Protective at 500 nM | Not Specified | Not Specified |

| 3-(3-Hydroxyphenyl)propanoic acid | Cadmium-induced MDA increase | Reversed at 500 nM | Not Specified | Not Specified |

Experimental Protocols for Antioxidant Activity

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.[1]

-

Reagents: DPPH solution (0.1 mM in methanol), methanol, test compound stock solution, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the radical solution is reduced, and the change in absorbance is measured.[2][3]

-

Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), phosphate-buffered saline (PBS), test compound stock solution, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound.

-

Add 10 µL of each dilution to a 96-well plate.

-

Add 190 µL of the diluted ABTS radical solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

-

Putative Antioxidant Signaling Pathways

The Nrf2 pathway is a primary regulator of cellular antioxidant responses. It is plausible that this compound could activate this pathway.

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5]

Caption: Putative activation of the Nrf2 antioxidant pathway.

Putative Anti-inflammatory Properties

The anti-inflammatory effects of arylpropionic acids are often mediated by the inhibition of enzymes involved in the inflammatory cascade and the modulation of pro-inflammatory signaling pathways.

Quantitative Data from Related Phenylpropanoic Acid Derivatives

The following table summarizes the anti-inflammatory activities of compounds structurally related to this compound.

| Compound/Derivative | Model | Dose | % Inhibition / Effect | Reference Compound |

| 3-hydroxy-3,3-diphenyl-propanoic acid | Carrageenan-induced paw edema | Not Specified | Strong anti-inflammatory activity | Ibuprofen |

| 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid | Carrageenan-induced paw edema | Not Specified | Strong anti-inflammatory activity | Ibuprofen |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2h | Diclofenac |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced TNF-α | 40 mg/kg (repeated) | Significant decrease | Diclofenac |

Experimental Protocols for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.[6]

-

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[6]

-

Animals: Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Fast animals overnight with free access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally. A positive control group receives a standard NSAID like indomethacin (B1671933) or diclofenac.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

-

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). The reduction of these mediators in the presence of the test compound indicates anti-inflammatory activity.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Measure the production of NO by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Putative Anti-inflammatory Signaling Pathways

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8][9] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

-

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit the degradation of IκB.

Caption: Putative inhibition of the NF-κB signaling pathway.

The MAPK pathways (including p38, JNK, and ERK) are also crucial in regulating the production of inflammatory mediators.

-

Mechanism: Inflammatory stimuli activate a cascade of kinases (MAP3K -> MAP2K -> MAPK) that ultimately phosphorylate and activate transcription factors, leading to the expression of pro-inflammatory genes. Phenylpropanoic acid derivatives may interfere with the phosphorylation of these kinases.

Caption: Putative modulation of the MAPK signaling cascade.

Conclusion and Future Directions

This compound possesses structural features that strongly suggest it has both antioxidant and anti-inflammatory properties. While direct experimental evidence is currently sparse in the public domain, the activity of its derivatives and structurally similar compounds provides a solid foundation for this hypothesis. The experimental protocols and putative signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically investigate and quantify the therapeutic potential of this compound. Future research should focus on obtaining robust in vitro and in vivo data for the parent compound to validate these hypotheses and to establish a clear structure-activity relationship within this class of molecules.

References

- 1. marinebiology.pt [marinebiology.pt]

- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxy-3-phenylpropanoic Acid in Plant Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylpropanoic acid is a key intermediate in the biosynthesis of significant plant secondary metabolites, including benzoic acid and salicylic (B10762653) acid. Its formation represents a critical juncture in the phenylpropanoid pathway, specifically through a β-oxidation pathway that shortens the side chain of cinnamic acid. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the metabolic pathway, key enzymes, and experimental methodologies used for its study. The information presented is intended to support researchers and professionals in the fields of plant biology, biochemistry, and drug development in understanding and potentially manipulating this important biosynthetic route.

Introduction

The phenylpropanoid pathway is a major route for the synthesis of a diverse array of plant secondary metabolites, which play crucial roles in plant defense, growth, and interaction with the environment. These compounds also represent a rich source of pharmacologically active molecules. A central precursor in this pathway is cinnamic acid, derived from the deamination of phenylalanine. While many well-known phenylpropanoids retain the C6-C3 carbon skeleton of cinnamic acid, a subset of important compounds, including benzoic acid and its derivatives like salicylic acid, are formed through the shortening of the C3 side chain.

This guide focuses on the β-oxidative pathway of cinnamic acid side-chain shortening, where this compound emerges as a critical, albeit transient, intermediate. Understanding the biosynthesis of this compound is fundamental to comprehending the production of various bioactive molecules in plants.

The Biosynthetic Pathway of this compound

The formation of this compound is a key step in the β-oxidation pathway of cinnamic acid, a process analogous to fatty acid degradation. This pathway is understood to proceed through the following core steps:

-

Activation of Cinnamic Acid: The pathway initiates with the activation of cinnamic acid to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is catalyzed by a CoA ligase.

-

Hydration: Cinnamoyl-CoA is then hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA. This step introduces a hydroxyl group to the β-carbon of the propanoid side chain.

-

Dehydrogenation: The hydroxyl group is subsequently oxidized to a keto group, yielding 3-oxo-3-phenylpropanoyl-CoA.

-

Thiolytic Cleavage: The final step of the β-oxidation sequence involves the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA to produce benzoyl-CoA and acetyl-CoA.

Benzoyl-CoA can then be further metabolized to produce benzoic acid, which in turn can be a precursor for salicylic acid and other benzenoid compounds. This compound is formed when the CoA group is cleaved from 3-hydroxy-3-phenylpropanoyl-CoA.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core steps of the β-oxidative pathway leading to the formation of this compound and its subsequent conversion.

Key Enzymes and Their Characteristics

Several key enzymes are involved in the biosynthesis of this compound. While not all have been fully characterized in all plant species, research in model organisms like petunia has provided significant insights.

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine | L-Phenylalanine | trans-Cinnamic acid, Ammonia |

| Cinnamate-CoA Ligase / 4-Coumarate-CoA Ligase | CNL / 4CL | Activation of cinnamic acid | Cinnamic acid, CoA, ATP | Cinnamoyl-CoA, AMP, PPi |

| Cinnamoyl-CoA Hydratase-Dehydrogenase | CHD | Bifunctional enzyme catalyzing hydration and dehydrogenation | Cinnamoyl-CoA, NAD+ | 3-Oxo-3-phenylpropanoyl-CoA, NADH |

| 3-Ketoacyl-CoA Thiolase | KAT | Thiolytic cleavage | 3-Oxo-3-phenylpropanoyl-CoA, CoA | Benzoyl-CoA, Acetyl-CoA |

Experimental Protocols

The elucidation of the role of this compound in plant biosynthesis has relied on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Stable Isotope Labeling and Metabolite Tracking

This protocol describes a general workflow for tracing the metabolic fate of precursors in the phenylpropanoid pathway.

Protocol Details:

-

Plant Material: Grow plants (e.g., Cucumis sativus or Nicotiana attenuata) in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

-

Preparation of Labeled Precursor: Prepare a solution of the stable isotope-labeled precursor, for instance, [¹³C₉]-phenylalanine or [²H₈]-phenylalanine, in a suitable buffer.

-

Administration: The labeled precursor can be administered to the plants through various methods, such as feeding detached leaves through the petiole, injecting into the stem, or adding to a hydroponic solution.

-

Incubation: Allow the plants to metabolize the labeled precursor for a specific duration. Time-course experiments are often conducted to track the movement of the label through the pathway.

-

Harvesting and Quenching: At the end of the incubation period, harvest the plant tissue of interest and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using a solvent system, typically a mixture of methanol, chloroform, and water, to partition polar and nonpolar compounds.

-

Derivatization: For GC-MS analysis, the polar extracts containing organic acids are often derivatized to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Analyze the derivatized extracts using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer is used to detect the mass-to-charge ratio of the fragments of the analytes, which will be higher for the labeled compounds.

-

Data Analysis: Analyze the mass spectra to determine the degree of isotope incorporation into this compound and other downstream metabolites. This provides evidence for the metabolic connections between the precursor and the products.

Enzyme Assays

To characterize the enzymes involved in the biosynthesis of this compound, in vitro enzyme assays are performed using purified recombinant enzymes or crude protein extracts from plants.

Protocol for Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD) Activity:

-

Enzyme Source: The enzyme can be heterologously expressed in E. coli and purified, or crude protein extracts can be prepared from plant tissues known to have high activity.

-

Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate cinnamoyl-CoA, and NAD⁺ as a cofactor.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme preparation. The activity of the dehydrogenase component can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

-

Product Confirmation: The formation of the product, 3-oxo-3-phenylpropanoyl-CoA, can be confirmed by HPLC or LC-MS analysis of the reaction mixture.

Quantitative Data

Quantitative data on the concentrations of this compound and the kinetic properties of the enzymes in its biosynthetic pathway are crucial for building metabolic models and for bioengineering efforts. While data is still emerging, some studies have provided valuable quantitative insights.

| Parameter | Value | Plant Species | Reference |

| Metabolite Concentration | |||

| This compound | Not typically accumulated to high levels; transient intermediate | General observation | - |

| Enzyme Kinetics (Cinnamoyl-CoA Hydratase-Dehydrogenase - CHD) | |||

| Apparent Km (Cinnamoyl-CoA) | ~5-15 µM | Petunia hybrida | [1] |

| Apparent Vmax | Varies with enzyme preparation | Petunia hybrida | [1] |

Conclusion and Future Perspectives

This compound plays a pivotal, though often transient, role in the biosynthesis of a variety of important plant compounds. The β-oxidative pathway for cinnamic acid side-chain shortening is a key metabolic route leading to the formation of benzoic acid and salicylic acid, both of which have significant physiological roles in plants and potential applications in medicine and industry.

Future research in this area will likely focus on the detailed characterization of the enzymes involved in this pathway from a wider range of plant species. Understanding the regulation of this pathway will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable benzenoid compounds. The development of more sensitive analytical techniques will also aid in the detection and quantification of transient intermediates like this compound, providing a more complete picture of the dynamics of the phenylpropanoid pathway. This knowledge will be invaluable for researchers in fundamental plant science and for professionals seeking to harness the biosynthetic capabilities of plants for the development of new drugs and other valuable chemicals.

References

3-Hydroxy-3-phenylpropanoic Acid: A Gut Microbiota-Derived Metabolite of Phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-phenylpropanoic acid is a metabolite of the essential amino acid phenylalanine, primarily generated through the metabolic activity of the gut microbiota. This compound is an intermediate in the β-oxidation pathway of cinnamic acid, a derivative of phenylalanine. Emerging research has highlighted the potential physiological significance of gut-derived metabolites in host health and disease, making this compound a molecule of interest for its potential biological activities and as a biomarker. This technical guide provides a comprehensive overview of the metabolic pathway, quantitative data, experimental protocols for its analysis, and its potential role in signaling pathways.

Metabolic Pathway of Phenylalanine to this compound

The formation of this compound from phenylalanine is a multi-step process that involves both host and microbial enzymes. The primary pathway proceeds through the conversion of phenylalanine to cinnamic acid, which then undergoes β-oxidation.

-

Phenylalanine to Cinnamic Acid: The initial step is the deamination of L-phenylalanine to trans-cinnamic acid. In plants, this reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . While a direct PAL analogue in gut bacteria is not extensively characterized, some gut microbes are known to convert phenylalanine to cinnamic acid[1].

-

Cinnamic Acid β-Oxidation Pathway: Cinnamic acid is then catabolized via a β-oxidation pathway, which is analogous to fatty acid oxidation. This pathway has been elucidated in plants and is believed to occur similarly in bacteria[2][3]. The core steps are as follows:

-

Activation: Cinnamic acid is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA .

-

Hydration: Cinnamoyl-CoA is hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA . In plants, this step is catalyzed by a bifunctional enzyme called cinnamoyl-CoA hydratase-dehydrogenase (CHD) . While the specific bacterial enzyme has not been definitively named in all relevant species, gene clusters for β-oxidation of aromatic acids have been identified in bacteria like Rhodopseudomonas palustris and actinobacteria, suggesting the presence of analogous enzymes[2][4].

-

Dehydrogenation: 3-hydroxy-3-phenylpropanoyl-CoA is then oxidized to 3-oxo-3-phenylpropanoyl-CoA , a reaction also catalyzed by the CHD enzyme in plants.

-

Thiolysis: Finally, 3-oxo-3-phenylpropanoyl-CoA is cleaved by a thiolase to yield benzoyl-CoA and acetyl-CoA. Benzoyl-CoA can then be further metabolized.

-

The gut bacterium Clostridium sporogenes is a key organism known to metabolize aromatic amino acids, including phenylalanine, into various metabolites like 3-phenylpropionic acid[5][6]. The pathway involves a phenyllactate dehydratase gene cluster, highlighting the capability of these microbes to modify the side chain of phenylalanine derivatives[5].

Quantitative Data

Quantitative data for this compound in healthy human populations is not extensively documented in readily available literature. However, data for a closely related and structurally similar compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) , which is also a microbial metabolite of aromatic amino acids, has been reported in human urine. These values can serve as a preliminary reference for expected concentration ranges of similar metabolites.

| Metabolite | Biological Matrix | Population | Concentration (mmol/mol creatinine) | Reference |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Urine | Children with Autism Spectrum Disorder | Elevated compared to controls | [7][8] |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Urine | Patient with acute schizophrenia and C. difficile infection | Up to 7500 (acute phase) | [9][10] |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Urine | Healthy Controls (Children) | Lower than ASD group (specific values not consistently provided) | [7][8] |

Experimental Protocols

The analysis of this compound in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a common method, often requiring derivatization to increase the volatility of the analyte.

Detailed Protocol for GC-MS Analysis of this compound in Urine

This protocol is a composite based on established methods for urinary organic acid analysis.

1. Sample Preparation and Extraction:

-

Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is preferred, but a first-morning void can also be used.

-

Internal Standard: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to a defined volume of urine (e.g., 1 mL).

-

pH Adjustment: Acidify the urine sample to a pH of ~1-2 using hydrochloric acid (HCl).

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 mL of ethyl acetate), vortexing vigorously for 1-2 minutes, and centrifuging to separate the layers. Repeat the extraction process twice, and pool the organic layers.

-

Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).

2. Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent).

-

Seal the vial tightly and heat at 60-70°C for 30-60 minutes to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters.

-

Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 70-80°C, hold for 2-5 minutes.

-

Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-600) for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and its internal standard for higher sensitivity.

4. Data Analysis and Quantification:

-

Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum, which will show characteristic fragment ions.

-

Quantify the analyte by constructing a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples. The concentration is calculated based on the peak area ratio of the analyte to the internal standard.

Potential Signaling Pathways and Physiological Roles

The direct signaling roles of this compound are not yet well-defined. However, research on structurally related gut microbial metabolites provides insights into its potential biological activities.

A related compound, 3-phenylpropionic acid (PPA) , also a product of phenylalanine metabolism by gut bacteria, has been shown to promote intestinal epithelial barrier function by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway[11]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, detoxification, and maintaining intestinal homeostasis[3].

Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

-

Ligand Binding: Gut microbiota-derived metabolites, such as PPA (and putatively this compound), can act as ligands for the AhR located in the cytoplasm of intestinal epithelial cells and immune cells.

-

Nuclear Translocation: Upon ligand binding, the AhR translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of target genes involved in various cellular processes, including the expression of cytokines like IL-22, which is important for intestinal barrier function and defense.

Given the structural similarity, it is plausible that this compound may also interact with the AhR and modulate its activity, thereby influencing gut health and immune responses. Further research is needed to confirm this direct interaction and its physiological consequences.

Conclusion

This compound is a gut microbiota-derived metabolite of phenylalanine formed via the β-oxidation of cinnamic acid. While quantitative data in healthy human populations are still being established, its presence and potential biological activities, possibly through modulation of signaling pathways like the Aryl Hydrocarbon Receptor, make it an important area for future research. The detailed experimental protocols provided in this guide offer a framework for its accurate quantification, which will be crucial for elucidating its role in health and disease and for its potential development as a biomarker or therapeutic target.

References

- 1. Phenylketonuria and Gut Microbiota: A Controlled Study Based on Next-Generation Sequencing | PLOS One [journals.plos.org]

- 2. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Identification of essential β‐oxidation genes and corresponding metabolites for oestrogen degradation by actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The β-Oxidative Pathway: A Core Mechanism for Benzoic Acid Biosynthesis from 3-Hydroxy-3-phenylpropanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid is a fundamental building block for a vast array of primary and secondary metabolites in plants, including phytohormones, defense compounds, and aromatic volatiles. Its biosynthesis is a critical area of study for understanding plant metabolism and for the development of novel therapeutic agents and industrial products. One of the key pathways for benzoic acid formation proceeds via the β-oxidation of cinnamic acid, a pathway in which 3-hydroxy-3-phenylpropanoic acid (in its coenzyme A-activated form) is a central intermediate. This technical guide provides a comprehensive overview of this biosynthetic route, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols, and visualizing the associated pathways. The information presented herein is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development.

Introduction

The conversion of L-phenylalanine to benzoic acid in plants involves the shortening of a three-carbon side chain to a single carboxyl group. While multiple pathways have been proposed, the β-oxidative pathway, analogous to fatty acid degradation, has been well-established, particularly in model organisms like Petunia hybrida. This pathway occurs within the peroxisome and involves a series of enzymatic reactions that sequentially modify the side chain of cinnamic acid. The unactivated intermediate, this compound, has been identified in metabolic analyses, confirming its role in this biosynthetic route.[1][2][3][4][5] This guide will focus on the core enzymatic steps leading from cinnamic acid to benzoyl-CoA, the immediate precursor of benzoic acid, with a specific emphasis on the intermediacy of 3-hydroxy-3-phenylpropanoyl-CoA.

The Core Biosynthetic Pathway

The β-oxidative synthesis of benzoic acid from cinnamic acid is a four-step enzymatic process that takes place in the peroxisomes.[1][2][6][7] The pathway is initiated by the activation of cinnamic acid to its coenzyme A (CoA) thioester, followed by hydration, dehydrogenation, and thiolytic cleavage.

Step 1: Activation of Cinnamic Acid

The first committed step in the peroxisomal β-oxidative pathway is the conversion of cinnamic acid to cinnamoyl-CoA. This reaction is catalyzed by a peroxisomally localized cinnamate-CoA ligase (CNL) .[6][7][8]

Reaction: Cinnamic acid + CoA + ATP → Cinnamoyl-CoA + AMP + PPi

Step 2 & 3: Hydration and Dehydrogenation

The subsequent two steps, the hydration of the double bond of cinnamoyl-CoA to form 3-hydroxy-3-phenylpropanoyl-CoA and its subsequent oxidation to 3-oxo-3-phenylpropanoyl-CoA, are catalyzed by a single bifunctional enzyme in petunia, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD) .[1][2][3]

Reaction 2 (Hydration): Cinnamoyl-CoA + H₂O → 3-Hydroxy-3-phenylpropanoyl-CoA

Reaction 3 (Dehydrogenation): 3-Hydroxy-3-phenylpropanoyl-CoA + NAD⁺ → 3-Oxo-3-phenylpropanoyl-CoA + NADH + H⁺

Step 4: Thiolytic Cleavage

The final step is the thiolytic cleavage of 3-oxo-3-phenylpropanoyl-CoA by a molecule of CoA to yield benzoyl-CoA and acetyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase (PhKAT1) .[1]

Reaction: 3-Oxo-3-phenylpropanoyl-CoA + CoA → Benzoyl-CoA + Acetyl-CoA

Benzoyl-CoA can then be converted to benzoic acid or serve as a precursor for other benzenoid compounds.